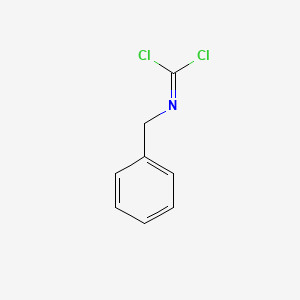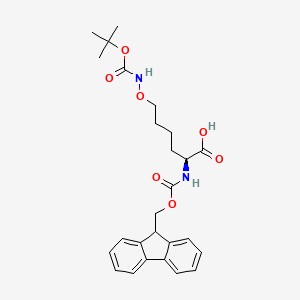
2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, where it serves as a nucleophilic partner in the formation of carbon-carbon bonds. The presence of both chlorine and fluorine atoms on the benzyl ring enhances its reactivity and selectivity in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluorobenzylzinc bromide typically involves the reaction of 2-Chloro-4-fluorobenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-Chloro-4-fluorobenzyl bromide+Zn→2-Chloro-4-fluorobenzylzinc bromide
Industrial Production Methods
In industrial settings, the production of 2-Chloro-4-fluorobenzylzinc bromide is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a steady supply of the organozinc reagent, which is then stored in THF to stabilize the compound and facilitate its use in various applications.
化学反応の分析
Types of Reactions
2-Chloro-4-fluorobenzylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes such as the Negishi coupling. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts to facilitate the coupling of 2-Chloro-4-fluorobenzylzinc bromide with various electrophiles, such as aryl halides or vinyl halides.
Addition Reactions: The compound can react with carbonyl compounds under basic conditions to form secondary or tertiary alcohols.
Major Products
The major products formed from these reactions include substituted aromatic compounds and complex organic molecules that are valuable intermediates in pharmaceutical and agrochemical synthesis.
科学的研究の応用
Chemistry
In chemistry, 2-Chloro-4-fluorobenzylzinc bromide is used as a building block for the synthesis of complex organic molecules. Its reactivity and selectivity make it a valuable reagent in the development of new synthetic methodologies.
Biology
While its direct applications in biology are limited, the compounds synthesized using 2-Chloro-4-fluorobenzylzinc bromide can have significant biological activity. These compounds are often explored for their potential as pharmaceuticals or bioactive molecules.
Medicine
In medicinal chemistry, this organozinc reagent is used to synthesize intermediates for drug development. The presence of fluorine and chlorine atoms can enhance the pharmacokinetic properties of the resulting compounds, making them more effective as therapeutic agents.
Industry
Industrially, 2-Chloro-4-fluorobenzylzinc bromide is employed in the production of fine chemicals, agrochemicals, and materials science. Its ability to form carbon-carbon bonds efficiently makes it a valuable tool in various manufacturing processes.
作用機序
The mechanism of action of 2-Chloro-4-fluorobenzylzinc bromide in chemical reactions involves the transfer of the benzyl group to an electrophilic partner. The zinc atom acts as a mediator, facilitating the nucleophilic attack on the electrophile. The presence of chlorine and fluorine atoms on the benzyl ring can influence the reactivity and selectivity of the compound, directing the formation of specific products.
類似化合物との比較
Similar Compounds
- 2-Chlorobenzylzinc bromide
- 4-Fluorobenzylzinc bromide
- 2-Bromo-4-fluorobenzylzinc bromide
Comparison
Compared to its analogs, 2-Chloro-4-fluorobenzylzinc bromide offers a unique combination of reactivity and selectivity due to the presence of both chlorine and fluorine atoms. This dual substitution pattern can enhance the compound’s performance in cross-coupling reactions, making it a preferred choice for synthesizing complex organic molecules.
特性
IUPAC Name |
bromozinc(1+);2-chloro-4-fluoro-1-methanidylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF.BrH.Zn/c1-5-2-3-6(9)4-7(5)8;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIPGXMWYXBULN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=C(C=C1)F)Cl.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(4-tert-Butoxycarbonyl-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester](/img/structure/B6317685.png)
![Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine](/img/structure/B6317703.png)
![Ethanethioic acid, S-[2-(4-bromophenyl)-2-oxoethyl] ester](/img/structure/B6317707.png)

![Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6317728.png)


![Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95%](/img/structure/B6317743.png)

